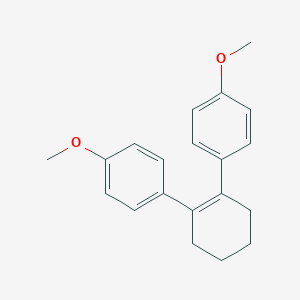
Cyclohexene, 1,2-bis(p-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexene, 1,2-bis(p-methoxyphenyl)- is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as bis(4-methoxyphenyl)cyclohex-1-ene-1-carboxylate or BMCC. This compound has unique properties that make it useful in various fields of study, including medicinal chemistry, material science, and organic chemistry. The purpose of
作用機序
The mechanism of action of cyclohexene, 1,2-bis(p-methoxyphenyl)- is not well understood. However, studies have shown that the compound has a unique structure that makes it useful in various applications. The compound has a cyclohexene ring that is highly reactive and can undergo various chemical reactions. The two methoxyphenyl groups on the ring provide steric hindrance, which makes the compound more stable and less reactive. The carboxylate group on the ring makes the compound more polar, which makes it more soluble in polar solvents.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of cyclohexene, 1,2-bis(p-methoxyphenyl)-. However, studies have shown that the compound has low toxicity and is not harmful to human health. The compound has been used in various experiments involving cell cultures and animal models, and no adverse effects have been reported.
実験室実験の利点と制限
Cyclohexene, 1,2-bis(p-methoxyphenyl)- has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has a high yield. The compound is also stable and has low toxicity, which makes it safe to handle. However, the compound has some limitations. The compound is not very soluble in nonpolar solvents, which limits its use in certain experiments. Additionally, the compound has limited stability in the presence of air and light, which requires careful handling and storage.
将来の方向性
There are several future directions for the study of cyclohexene, 1,2-bis(p-methoxyphenyl)-. One direction is the synthesis of new derivatives of BMCC with improved properties. For example, the synthesis of BMCC derivatives with increased solubility in nonpolar solvents could expand the compound's use in various experiments. Another direction is the study of the mechanism of action of BMCC. Understanding the mechanism of action could lead to the development of new drugs and materials. Finally, the use of BMCC in the development of new catalysts for various chemical reactions is an area of ongoing research.
Conclusion
Cyclohexene, 1,2-bis(p-methoxyphenyl)- is a chemical compound that has unique properties that make it useful in various fields of study. The compound can be synthesized using various methods, and it has been used in medicinal chemistry, material science, and organic chemistry. The compound has low toxicity and is not harmful to human health. The compound has several advantages for lab experiments, including ease of synthesis and stability. However, the compound has some limitations, including limited solubility in nonpolar solvents and limited stability in the presence of air and light. Ongoing research on BMCC includes the synthesis of new derivatives with improved properties, the study of the mechanism of action, and the development of new catalysts for various chemical reactions.
合成法
Cyclohexene, 1,2-bis(p-methoxyphenyl)- can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing BMCC. This method involves the reaction of 1,2-dibromo-cyclohexane with bis(4-methoxyphenyl)boronic acid in the presence of a palladium catalyst. The reaction leads to the formation of BMCC with a yield of up to 90%.
科学的研究の応用
Cyclohexene, 1,2-bis(p-methoxyphenyl)- has been used in various scientific research applications. In medicinal chemistry, it has been used as a building block for the synthesis of various drugs. For example, BMCC has been used in the synthesis of anticancer agents, such as cyclohexene-1,2-dicarboxylate derivatives. In material science, BMCC has been used as a precursor for the synthesis of various polymers. The compound has also been used in organic chemistry as a ligand for various metal catalysts.
特性
CAS番号 |
15638-15-0 |
|---|---|
製品名 |
Cyclohexene, 1,2-bis(p-methoxyphenyl)- |
分子式 |
C20H22O2 |
分子量 |
294.4 g/mol |
IUPAC名 |
1-methoxy-4-[2-(4-methoxyphenyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C20H22O2/c1-21-17-11-7-15(8-12-17)19-5-3-4-6-20(19)16-9-13-18(22-2)14-10-16/h7-14H,3-6H2,1-2H3 |
InChIキー |
YRMUGAAJFGSMFE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(CCCC2)C3=CC=C(C=C3)OC |
正規SMILES |
COC1=CC=C(C=C1)C2=C(CCCC2)C3=CC=C(C=C3)OC |
同義語 |
1,2-Bis(p-methoxyphenyl)cyclohexene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



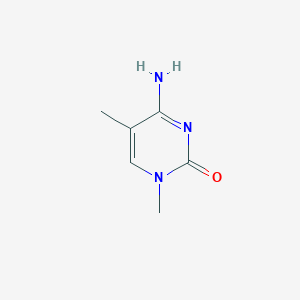

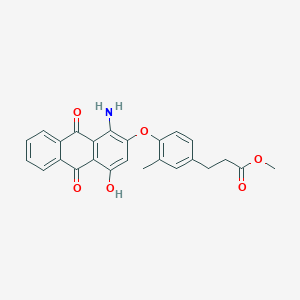

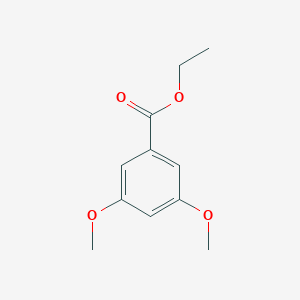
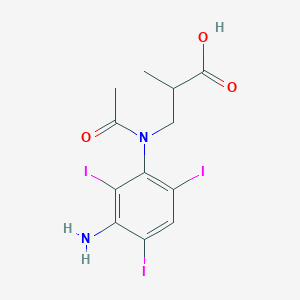
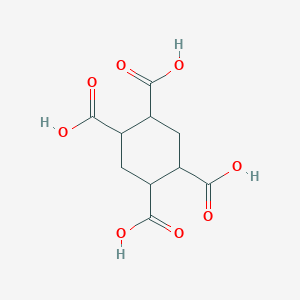

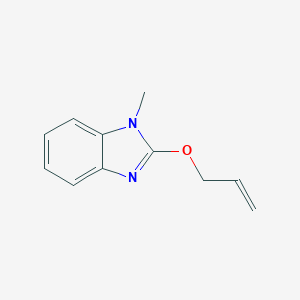
![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)
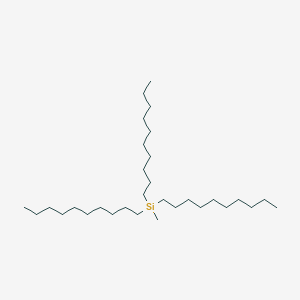

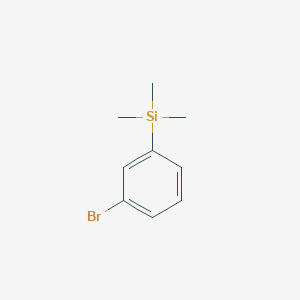
![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)